![molecular formula C21H20ClN3O4S B2946570 1-{4-[4-(4-chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperazin-1-yl}ethan-1-one CAS No. 946278-72-4](/img/structure/B2946570.png)

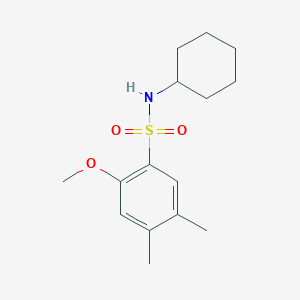

1-{4-[4-(4-chlorobenzenesulfonyl)-2-phenyl-1,3-oxazol-5-yl]piperazin-1-yl}ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(4-(4-((4-Chlorophenyl)sulfonyl)-2-phenyloxazol-5-yl)piperazin-1-yl)ethanone” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Synthesis Analysis

The synthesis of piperazine derivatives, such as the compound , has been a topic of interest in recent years. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups. It includes a piperazine ring, a phenyl group, an oxazole ring, and a sulfonyl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds often involve cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, and ring opening of aziridines under the action of N-nucleophiles .Aplicaciones Científicas De Investigación

Antitumor Activity

A study conducted by Yurttaş et al. (2014) synthesized a series of 1,2,4-triazine derivatives bearing piperazine amide moiety and investigated their potential anticancer activities. The compounds were evaluated against MCF-7 breast cancer cells and NIH/3T3 healthy cells, with some showing promising antiproliferative effects, comparing favorably with cisplatin, an effective anticancer drug (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

Enzyme Inhibition and Cytotoxic Profile

Abbasi et al. (2019) synthesized a series of compounds through a linear bi-step approach, which were screened against α-glucosidase enzyme. Some of these compounds exhibited considerable inhibitory activity, along with evaluations for hemolytic and cytotoxic profiles, indicating potential therapeutic applications (Abbasi, Khan, Rehman, Siddiqui, Hussain, Shah, Shahid & Khan, 2019).

Antibacterial, Antifungal, and Cytotoxic Activities

Gan, Fang, and Zhou (2010) designed and synthesized a series of azole-containing piperazine derivatives that demonstrated moderate to significant antibacterial and antifungal activities in vitro. One compound, in particular, showed remarkable broad-spectrum antimicrobial efficacy against all tested strains, with activities comparable to standard drugs like chloramphenicol and fluconazole (Gan, Fang, & Zhou, 2010).

Electrochemical Synthesis

Nematollahi, Momeni, and Khazalpour (2014) reported on the electrochemical syntheses of 2-indolyl-5-arylsulfonyl-p-benzoquinone derivatives, showcasing a method for synthesizing compounds with potential bioactivity through environmentally friendly processes (Nematollahi, Momeni, & Khazalpour, 2014).

Antimicrobial Activity

Tomar, Bhattacharjee, Kamaluddin, & Kumar (2007) synthesized two new series of chalcones and evaluated them for antimicrobial activity. Some derivatives showed promising activity against Gram-positive bacteria like Staphylococcus aureus and Escherichia coli, as well as against the fungus Candida albicans (Tomar, Bhattacharjee, Kamaluddin, & Kumar, 2007).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of this compound are H1 receptors . H1 receptors are histamine receptors that play a significant role in allergic reactions. When histamine interacts with H1 receptors, it triggers allergic reactions .

Mode of Action

This compound acts as an antagonist to the H1 receptors . It has a higher affinity to H1 receptors than histamine, meaning it can effectively block the interaction between histamine and H1 receptors . This blocking action prevents the triggering of allergic reactions.

Biochemical Pathways

The compound affects the histamine-H1 receptor pathway . By blocking the interaction between histamine and H1 receptors, it prevents the downstream effects of this pathway, which include various allergic reactions .

Pharmacokinetics

Similar compounds are often used clinically in the treatment of allergies , suggesting that they have suitable ADME properties for therapeutic use.

Result of Action

The compound exhibits significant anti-allergic activities . It has been tested for in vivo anti-allergic activities and shown to have significant effects on both allergic asthma and allergic itching . Some derivatives of this compound have even shown stronger potency against allergic asthma than levocetirizine, a commonly used antihistamine .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of allergens in the environment can trigger the release of histamine, which this compound targets . .

Propiedades

IUPAC Name |

1-[4-[4-(4-chlorophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O4S/c1-15(26)24-11-13-25(14-12-24)21-20(23-19(29-21)16-5-3-2-4-6-16)30(27,28)18-9-7-17(22)8-10-18/h2-10H,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPHUOYWZJNDKJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-(4-Methylpiperazin-1-YL)pyridazin-3-YL]methanamine;2hcl](/img/structure/B2946489.png)

![2-[(4-fluorophenyl)sulfonyl]-4,5-dihydro-2H-benzo[g]indazole](/img/structure/B2946494.png)

![4-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2946496.png)

![N-(4-chloro-2-methylphenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2946497.png)

![N-(2-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2946499.png)

![2-(((3-Bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-nitrobenzo[d]oxazole](/img/structure/B2946500.png)

![1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]ethan-1-one](/img/structure/B2946509.png)